molecular formula C22H16ClNO6S2 B11569737 2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

Cat. No.: B11569737
M. Wt: 490.0 g/mol
InChI Key: NCSVYXURQOEFFR-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzamide core, an ethoxybenzenesulfonyl group, and a benzoxathiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This step involves the chlorination of a benzamide precursor using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Ethoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as ethoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Incorporation of the Benzoxathiol Moiety: This step might involve the cyclization of a suitable precursor under acidic or basic conditions to form the benzoxathiol ring.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group in the benzamide core, potentially forming amines or alcohols.

    Substitution: The chlorine atom in the benzamide core can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide: Lacks the chlorine atom.

    2-Chloro-N-(4-methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the chlorine atom and the ethoxybenzenesulfonyl group in 2-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE may confer unique chemical properties, such as increased reactivity or specific binding affinity to certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H16ClNO6S2

Molecular Weight

490.0 g/mol

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

InChI

InChI=1S/C22H16ClNO6S2/c1-2-29-15-8-10-16(11-9-15)32(27,28)24(21(25)17-5-3-4-6-18(17)23)14-7-12-19-20(13-14)31-22(26)30-19/h3-13H,2H2,1H3

InChI Key

NCSVYXURQOEFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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